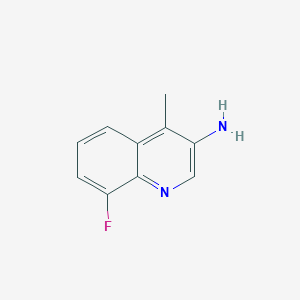

8-Fluoro-4-methylquinolin-3-amine

Description

Properties

IUPAC Name |

8-fluoro-4-methylquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-6-7-3-2-4-8(11)10(7)13-5-9(6)12/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQPASUCSXVAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785535-58-1 | |

| Record name | 8-fluoro-4-methylquinolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Derivatization Strategies of the 8 Fluoro 4 Methylquinolin 3 Amine Core

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline (B57606) Ring

The quinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions. The position and nature of existing substituents, such as the fluorine atom at C-8, the methyl group at C-4, and the amine group at C-3, significantly influence the regioselectivity of these transformations.

Directed Halogenation and Nitration Patterns at Specific Positions (e.g., C-6)

The electron-donating nature of the amino group and the methyl group, combined with the electron-withdrawing effect of the fluorine atom and the quinoline nitrogen, directs incoming electrophiles to specific positions on the benzene (B151609) ring portion of the quinoline.

For instance, a Skraup reaction involving 4-fluoro-2-nitroaniline (B1293508) and methyl vinyl ketone can be utilized to synthesize 6-fluoro-4-methyl-8-nitroquinoline. google.com This reaction proceeds through the formation of a quinoline ring, with the nitro group from the aniline (B41778) precursor ending up at the 8-position and the fluorine at the 6-position. The crude product of this reaction can be purified through recrystallization from benzene to yield the pure compound. google.com Subsequent reduction of the nitro group can then provide the corresponding 8-aminoquinoline (B160924) derivative.

Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. These methods are instrumental in extending the molecular framework of the 8-fluoro-4-methylquinolin-3-amine (B6176238) core.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. snnu.edu.cnnih.govresearchgate.net This reaction is widely used to create biaryl structures and can be applied to quinoline systems to introduce new aryl or heteroaryl substituents. For example, a halogenated quinoline can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govresearchgate.net

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the use of bulky phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst. snnu.edu.cnnih.gov The reaction is compatible with a wide range of functional groups, making it suitable for late-stage functionalization in the synthesis of complex molecules. mdpi.commdpi.com

Below is a table summarizing typical components and conditions for Suzuki-Miyaura coupling reactions involving quinoline derivatives:

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | Quinoline-based starting material |

| Boronic Acid/Ester | 2-Substituted pyrimidinyl boronic acid | Source of the new aryl/heteroaryl group |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Catalyzes the cross-coupling reaction |

| Ligand | SPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃ | Activates the boronic acid |

| Solvent | THF/H₂O | Dissolves reactants and facilitates the reaction |

Amination and Alkylation Reactions at the Quinoline Nitrogen and Peripheral Sites

The nitrogen atom of the quinoline ring and other positions on the scaffold can undergo amination and alkylation reactions to introduce further diversity.

Direct N-alkylation of the quinoline ring can be challenging. However, a one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with an aldehyde has been demonstrated. acs.org This method utilizes a boronic acid catalyst and allows for the synthesis of N-alkyl tetrahydroquinolines from readily available starting materials. acs.org

Amination reactions, such as the Buchwald-Hartwig amination, provide a route to form carbon-nitrogen bonds. rsc.org This palladium-catalyzed reaction can couple an amine with an aryl halide, offering a way to introduce amino substituents at various positions on the quinoline ring.

Functionalization of the Amine Moiety (C-3 Amine) and Methyl Group (C-4) for Structural Diversity

The exocyclic amine at the C-3 position and the methyl group at the C-4 position are prime sites for further functionalization, allowing for the generation of a wide array of derivatives.

The C-3 amine can undergo a variety of reactions, including acylation, sulfonylation, and reductive amination, to introduce diverse substituents. These modifications can significantly alter the steric and electronic properties of the molecule.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 8-fluoro-4-methylquinolin-3-amine (B6176238), both ¹H and ¹³C NMR spectroscopy are critical in confirming the arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons.

Aromatic Protons: The protons on the quinoline (B57606) core will appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. pressbooks.pub The fluorine atom at the C8 position will influence the chemical shift of the adjacent proton at C7 through space and potentially through-bond coupling. The protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline system will show characteristic splitting patterns (e.g., doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons.

Methyl Protons: The methyl group at the C4 position is expected to produce a singlet in the upfield region of the spectrum, likely around δ 2.4-2.7 ppm, a characteristic range for aromatic methyl groups. pressbooks.pub

Amine Protons: The protons of the amino group at the C3 position will appear as a broad singlet, the chemical shift of which can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Aromatic Carbons: The carbon atoms of the quinoline ring are expected to resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm. researchgate.netresearchgate.net The carbon atom bonded to the fluorine (C8) will exhibit a large C-F coupling constant, which is a characteristic feature. The chemical shifts of the other aromatic carbons will be influenced by the substituents (fluoro, methyl, and amino groups).

Methyl Carbon: The carbon of the methyl group at C4 will appear in the upfield region, characteristic of sp³-hybridized carbons, likely in the range of δ 15-25 ppm.

Amino-Substituted Carbon: The carbon atom attached to the amino group (C3) will have its chemical shift influenced by the nitrogen atom.

A comprehensive 2D NMR analysis, including COSY, HSQC, and HMBC experiments, would be invaluable for the unambiguous assignment of all proton and carbon signals, further confirming the molecular structure.

Mass Spectrometry (MS) Applications for Molecular Confirmation and Purity Assessment (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of polar molecules like this compound.

In an ESI-MS experiment, the molecule is expected to be readily ionized, primarily through protonation of the basic amino group or the quinoline nitrogen, to form the pseudomolecular ion [M+H]⁺. The theoretical exact mass of this compound (C₁₀H₉FN₂) is 176.0750 g/mol . The high-resolution mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 177.0828. This accurate mass measurement is crucial for confirming the elemental composition and thus the molecular formula of the compound.

While specific experimental ESI-MS data for this compound is not available in the provided search results, the fragmentation pattern can be predicted based on the known fragmentation of similar quinoline and amine compounds. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would likely involve characteristic neutral losses, such as the loss of small molecules like HCN or ammonia, and fragmentation of the quinoline ring system, providing further structural confirmation. The purity of the sample can also be assessed by the absence of significant signals from impurities in the mass spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands for its various functional groups.

N-H Stretching: The primary amine group (-NH₂) should exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub These bands are typically of medium intensity and can be broadened by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system will give rise to a series of bands in the 1400-1650 cm⁻¹ region. pressbooks.pub

C-F Stretching: The C-F stretching vibration will produce a strong absorption band, typically in the range of 1000-1400 cm⁻¹, although its exact position can be influenced by the aromatic system.

N-H Bending: The scissoring vibration of the primary amine group is expected to be found around 1580-1650 cm⁻¹. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also be expected to show characteristic peaks for the quinoline ring system and the various functional groups. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations of the molecule are typically more intense in the Raman spectrum compared to the IR spectrum.

While specific experimental spectra for this compound are not available, the table below summarizes the expected characteristic IR absorption bands based on general spectroscopic principles and data for related compounds. pressbooks.pubvscht.czlibretexts.orgresearchgate.netlibretexts.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H (Methyl) | C-H Stretch | < 3000 |

| Quinoline Ring | C=C and C=N Stretch | 1400 - 1650 |

| Primary Amine | N-H Bend | 1580 - 1650 |

| C-F Bond | C-F Stretch | 1000 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound, a conjugated aromatic system, is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.

The quinoline ring system is the primary chromophore. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These are expected to appear as multiple bands in the UV region. For many quinoline derivatives, these absorptions are observed below 350 nm. nih.gov

The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinoline, due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The n → π* transitions, involving the excitation of a non-bonding electron from the nitrogen of the amino group or the quinoline ring to an antibonding π* orbital, are generally of lower intensity and may be observed at longer wavelengths, potentially extending into the visible region. libretexts.org

While specific experimental UV-Vis data for this compound is not available, the general features can be predicted based on the electronic properties of similar aromatic amines and quinoline derivatives. nih.govresearchgate.net The absorption spectrum would be sensitive to the solvent polarity, with polar solvents potentially causing shifts in the absorption maxima due to differential solvation of the ground and excited states.

X-ray Crystallography for Precise Molecular Geometry and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information about the molecular geometry of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions that stabilize the solid-state structure.

As of the current literature search, no published crystal structure for this compound has been found. Therefore, the following subsections are based on general principles and observations from the crystal structures of related fluorinated and amino-substituted aromatic compounds. researchgate.netrsc.orgdntb.gov.ua

Crystal System, Space Group, and Unit Cell Parameters

A single-crystal X-ray diffraction experiment would determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This fundamental crystallographic data provides the framework for the complete structure solution.

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state structure of this compound would be stabilized by a network of intermolecular interactions.

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, and the nitrogen atoms of the quinoline ring and the amino group can act as hydrogen bond acceptors. It is highly probable that N-H···N hydrogen bonds would be a dominant feature in the crystal packing, potentially forming dimers or extended chains of molecules.

Halogen Bonding: The fluorine atom at the C8 position could participate in halogen bonding, where the electropositive region on the fluorine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen atom.

A detailed analysis of the crystal structure would quantify the geometries of these interactions and provide a deeper understanding of the supramolecular assembly of this compound in the solid state.

Hirshfeld Surface Analysis for Crystal Packing Elucidation

Hirshfeld surface analysis of this compound reveals a detailed picture of the intermolecular contacts that stabilize the crystal structure. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a comprehensive understanding of the non-covalent interactions can be achieved. The dnorm surface, in particular, highlights regions of significant intermolecular contact, with red areas indicating contacts shorter than the van der Waals radii, white areas representing contacts at the van der Waals limit, and blue areas showing longer contacts.

For quinoline derivatives, common intermolecular interactions include N–H···N, C–H···F, C–H···π, and π–π stacking interactions. nih.govresearchgate.net The presence of the fluorine atom and the amine group in this compound suggests that hydrogen bonding and halogen interactions are likely to play a significant role in its crystal packing.

A detailed breakdown of the intermolecular contacts and their percentage contributions to the Hirshfeld surface provides a quantitative measure of their importance in the crystal structure. While specific experimental data for this compound is not available in the provided search results, a hypothetical breakdown based on similar structures is presented below. Such an analysis for a related quinoline derivative showed that H···H, H···C/C···H, and H···N/N···H contacts are major contributors to the crystal packing. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of a Representative Quinolone Derivative

| Intermolecular Contact | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 20.5 |

| N···H/H···N | 12.8 |

| F···H/H···F | 8.5 |

| C···C | 4.3 |

| N···C/C···N | 3.1 |

| F···C/C···F | 2.9 |

| Other | 2.7 |

This data is representative of a similar quinolone structure and is for illustrative purposes only.

The red spots on the dnorm map would correspond to the strongest hydrogen bonds, likely involving the amine group as a donor and the quinoline nitrogen or the fluorine atom as an acceptor. The shape index map would reveal the characteristic patterns of π-π stacking interactions, typically seen as adjacent red (concave) and blue (convex) triangles. The curvedness map helps to identify flat regions of the surface that are indicative of planar stacking.

The analysis of intermolecular interactions through the Hirshfeld surface provides invaluable insights into the forces that dictate the crystal packing of this compound. This understanding is crucial for correlating the solid-state structure with its physical properties and for the rational design of new materials with desired characteristics.

Based on a comprehensive search for scientific literature, detailed computational chemistry and molecular modeling investigations specifically for the compound “this compound” are not available in the public domain. The requested in-depth analyses, including specific data tables and detailed research findings for Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and Normal Coordinate Analysis, have not been published for this particular molecule.

While computational studies have been conducted on other quinoline derivatives, the strict requirement to focus solely on "this compound" and provide specific quantitative data prevents the generation of an article that would be scientifically accurate and non-hypothetical. To fulfill the user's request for detailed findings and data tables, original research performing these quantum chemical calculations on "this compound" would be necessary.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Theoretical Spectroscopic Predictions and Validation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical predictions, when compared with experimental data, serve to validate the computed molecular structure and provide a deeper understanding of the molecule's electronic environment.

For quinoline (B57606) derivatives, DFT calculations are routinely employed to predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govscholarpublishing.org The choice of functional and basis set, such as B3LYP with 6-31G'(d,p), is crucial for obtaining results that correlate well with experimental findings. nih.gov For instance, in a study on a series of quinoline derivatives, DFT calculations were used to determine their optimized geometrical configurations, which then formed the basis for computing various spectroscopic and electronic parameters. nih.gov

While specific theoretical and experimental spectroscopic data for 8-Fluoro-4-methylquinolin-3-amine (B6176238) are not extensively detailed in publicly available literature, the general methodology for such a study would involve:

Geometry Optimization: The three-dimensional structure of this compound would be optimized using a DFT method to find its lowest energy conformation.

Frequency Calculations: Vibrational frequencies would be calculated to predict the IR and Raman spectra. These theoretical spectra can be compared with experimentally obtained spectra to confirm the synthesized structure.

NMR Chemical Shift Prediction: The magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) would be calculated to predict the NMR chemical shifts. These predicted shifts are then compared to experimental NMR data. For example, the ¹H NMR spectrum of a related quinoline derivative showed signals for the methyl group in the range of δ 2.55–2.59 ppm, and signals for the quinoline ring protons at specific chemical shifts, which were corroborated by theoretical calculations. nih.gov

The validation process involves a direct comparison of the theoretical and experimental spectra. A high degree of correlation between the predicted and observed spectroscopic data provides strong evidence for the correctness of the proposed molecular structure.

| Spectroscopic Technique | Predicted Data (Theoretical) | Experimental Data | Purpose of Comparison |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Absorption bands (cm⁻¹) | Structural confirmation and functional group identification. |

| ¹H NMR Spectroscopy | Chemical shifts (ppm) | Chemical shifts and coupling constants | Elucidation of the proton environment and molecular connectivity. |

| ¹³C NMR Spectroscopy | Chemical shifts (ppm) | Chemical shifts | Determination of the carbon skeleton. |

| ¹⁹F NMR Spectroscopy | Chemical shifts (ppm) | Chemical shifts | Analysis of the fluorine atom's electronic environment. |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Ligand-Protein Interaction Analysis and Binding Site Characterization

Molecular docking studies on quinoline derivatives have revealed key interactions that contribute to their biological activity. For example, in a study of 4-[(quinolin-4-yl)amino]benzamide derivatives as potential anti-influenza agents, molecular docking was used to investigate their binding to the PA−PB1 subunit of the influenza virus RNA polymerase. mdpi.com The analysis revealed crucial hydrogen bond interactions with specific amino acid residues in the binding pocket. mdpi.com

For this compound, a hypothetical docking study against a relevant protein target (e.g., a kinase or a bacterial enzyme) would involve:

Preparation of the Protein and Ligand: The three-dimensional structures of the target protein and this compound would be prepared for docking. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Docking Simulation: A docking algorithm would be used to generate a series of possible binding poses of the ligand within the protein's active site.

Analysis of Interactions: The resulting poses would be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues. The fluorine atom on the quinoline ring could potentially engage in specific interactions, such as halogen bonds or electrostatic interactions, that contribute to binding affinity.

The characterization of the binding site would involve identifying the specific amino acid residues that form the pocket and their role in accommodating the ligand.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Amino group (-NH₂) | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic Interactions | Quinoline ring, Methyl group | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| Pi-Pi Stacking | Quinoline ring system | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | Fluoro group (-F) | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Binding Energy Calculations and Ligand Efficiency Metrics for Target Interaction

The strength of the interaction between a ligand and its target protein is quantified by the binding energy. In molecular docking, this is often represented by a docking score, with more negative values indicating a more favorable interaction. For instance, in the study of 4-[(quinolin-4-yl)amino]benzamide derivatives, docking scores were calculated, and a compound with a score of -7.370 kcal/mol was identified as a potent inhibitor. mdpi.com

Ligand efficiency (LE) is a metric used to optimize the selection of compounds during drug discovery. It relates the binding energy of a ligand to its size (typically the number of heavy atoms). A higher LE value is generally desirable, as it indicates that the molecule is more efficient at binding to its target.

For this compound, after performing a docking study, the following metrics would be calculated:

| Metric | Description | Example Value (from related compounds) |

| Docking Score (kcal/mol) | An estimation of the binding free energy. More negative values indicate stronger binding. | -5.000 to -7.370 mdpi.com |

| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom. | Not specified in the provided results. |

| MM/GBSA (kcal/mol) | Molecular Mechanics/Generalized Born Surface Area, a more accurate method for estimating binding free energy. | -55.10 to -68.94 mdpi.com |

These calculations would be crucial in assessing the potential of this compound as a lead compound for a specific biological target.

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a ligand is important as it often dictates how it fits into a protein's binding site.

For this compound, computational methods can be used to explore its conformational landscape. This typically involves:

Geometry Optimization: As mentioned earlier, DFT calculations are used to find the most stable (lowest energy) conformation of the molecule in the gas phase or in a solvent. nih.gov

Potential Energy Surface Scan: By systematically rotating the rotatable bonds (e.g., the bond connecting the amino group to the quinoline ring), a potential energy surface can be generated to identify all low-energy conformers.

Stability studies can be further extended using molecular dynamics (MD) simulations. An MD simulation would model the movement of the atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. While specific MD studies on this compound are not available in the provided search results, this technique is a standard tool in computational drug design to assess the dynamic behavior and stability of ligand-receptor interactions.

An in-depth analysis of the chemical compound this compound reveals a molecule designed at the intersection of strategic structural modifications and targeted biological activity. This article explores the nuanced relationships between its structure and function, guided by the principles of medicinal chemistry and rational drug design.

Structure Activity Relationship Sar Studies and Rational Molecular Design

The therapeutic potential of quinoline-based compounds is significantly influenced by the type and position of various substituents on the quinoline (B57606) scaffold. nih.gov Structure-Activity Relationship (SAR) studies are crucial in rationally designing molecules like 8-Fluoro-4-methylquinolin-3-amine (B6176238) to optimize their biological efficacy.

Exploration of the 8 Fluoro 4 Methylquinolin 3 Amine Scaffold in Advanced Research Applications

Investigations in Enzyme Inhibition Mechanisms

The structural motif of 8-fluoro-4-methylquinolin-3-amine (B6176238) has prompted researchers to explore its potential as an inhibitor of various enzymes critical to cellular function and disease progression.

Fluoroquinolones are a well-established class of antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The mechanism of action involves the stabilization of a cleavage complex between the enzyme and DNA, which results in double-strand breaks. nih.gov

While the broader class of fluoroquinolones has been extensively studied, specific research on the inhibitory activity of this compound against DNA gyrase and topoisomerase IV is not extensively documented in publicly available literature. However, based on the shared fluoroquinolone scaffold, it is hypothesized that this compound could exhibit similar inhibitory properties. The presence of the fluorine atom at the 8-position is a common feature in many potent fluoroquinolones, contributing to their antibacterial efficacy. nih.gov Further focused studies are required to elucidate the specific interactions and inhibitory potential of this compound against these crucial bacterial enzymes.

ATP synthase is a vital enzyme responsible for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov Its inhibition can have profound effects on cellular metabolism and is a target for various therapeutic agents. Some quinoline (B57606) derivatives have been identified as inhibitors of ATP synthase. nih.gov For instance, certain quinoline compounds have been shown to target the c-ring of the F₀ subunit of ATP synthase, disrupting the proton motive force and inhibiting ATP synthesis.

Direct research on the inhibitory effects of this compound on ATP synthase is limited. However, the known activity of other quinoline-based compounds suggests that this scaffold warrants investigation in this area. The specific substitution pattern of this compound could influence its binding affinity and inhibitory mechanism against ATP synthase, making it a candidate for further study in the development of novel metabolic inhibitors.

Adenosine receptors, particularly the A₂a and A₂b subtypes, are G protein-coupled receptors that play crucial roles in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. nih.gov Modulators of these receptors are of significant interest for the treatment of a range of diseases. While various heterocyclic compounds, including quinazoline (B50416) derivatives, have been investigated as antagonists for the A₂a receptor, there is a lack of specific published research on the modulatory activity of this compound on adenosine A₂a and A₂b receptors. nih.govnih.gov The structural similarities to other known modulators suggest a potential for interaction, but dedicated studies are needed to confirm and characterize any such activity.

The this compound scaffold has been considered in the context of inhibiting other key enzymes involved in metabolism and signaling.

Methionine Aminopeptidase 1 (MetAP1): MetAP1 is an essential enzyme in bacteria that removes the N-terminal methionine from newly synthesized proteins. While some aminomethylated 8-hydroxyquinolines have shown inhibitory activity against MetAP1, specific studies on this compound are not readily available. mdpi.com

12-Lipoxygenase (12-LOX): This enzyme is involved in the inflammatory cascade. Although inhibitors of 12-LOX are being investigated for various inflammatory conditions, there is no specific data on the inhibitory potential of this compound against this enzyme. nih.gov

CD38: This multifunctional enzyme is involved in NAD⁺ metabolism. Research has shown that certain 4-amino-8-quinoline carboxamides can act as potent inhibitors of human CD38. nih.govresearchgate.net While these compounds are structurally related to this compound, direct studies on its CD38 inhibitory activity have not been reported.

α-amylase and α-glucosidase: These enzymes are key targets in the management of type 2 diabetes as they are involved in carbohydrate digestion. nih.gov While various quinoline derivatives have been synthesized and evaluated for their α-amylase and α-glucosidase inhibitory potential, there is a lack of specific research on this compound in this context. nih.govmdpi.com

Table 1: Investigational Status of this compound as an Enzyme Inhibitor

| Enzyme Target | Status of Direct Research | Findings on Related Compounds |

| DNA Gyrase | Limited/No Data | Fluoroquinolones are known inhibitors. nih.gov |

| Topoisomerase IV | Limited/No Data | Fluoroquinolones are known inhibitors. nih.gov |

| ATP Synthase | Limited/No Data | Some quinoline derivatives show inhibitory activity. nih.gov |

| Adenosine A₂a Receptor | Limited/No Data | Quinazoline derivatives act as antagonists. nih.govnih.gov |

| Adenosine A₂b Receptor | Limited/No Data | No direct data available. |

| MetAP1 | Limited/No Data | Aminomethylated 8-hydroxyquinolines show inhibition. mdpi.com |

| 12-LOX | Limited/No Data | No direct data available. |

| CD38 | Limited/No Data | 4-Amino-8-quinoline carboxamides are potent inhibitors. nih.govresearchgate.net |

| α-amylase | Limited/No Data | Various quinoline derivatives show inhibitory potential. nih.govmdpi.com |

| α-glucosidase | Limited/No Data | Various quinoline derivatives show inhibitory potential. mdpi.com |

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. nih.gov Inhibition of HSP90 is a promising strategy in cancer therapy. nih.govresearchgate.net While various heterocyclic compounds, including those with a quinoline scaffold, have been developed as HSP90 inhibitors, there is currently no specific published research detailing the inhibitory activity of this compound against HSP90. researchgate.net The exploration of this compound as a potential HSP90 inhibitor could be a valuable area for future research.

Research in Organic Materials Science

Quinoline and its derivatives have found applications in organic materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors due to their unique photophysical properties. guidechem.comscispace.com The fluorescence of 8-hydroxyquinoline (B1678124), for example, is significantly enhanced upon chelation with metal ions, making it a useful component in sensor design. guidechem.com

Currently, there is a lack of specific research on the application of this compound in the field of organic materials science. However, the inherent properties of the fluorinated quinoline core suggest that this compound could be a valuable building block for the synthesis of novel functional materials. Further investigation into its photophysical characteristics and its ability to form stable complexes with metal ions could unveil its potential in this domain.

Development for Organic Semiconductors and Electronic Devices

A thorough search of scientific databases and academic journals did not yield any specific research articles detailing the development or characterization of this compound for applications in organic semiconductors or electronic devices. While chemical suppliers may list this compound under categories such as "Electronic Materials" or "OLED Materials," suggesting its potential as a building block or intermediate, there is no published research to substantiate its performance or specific role in this context. The electronic properties, charge transport characteristics, and device performance metrics for this compound remain uncharacterized in the available scientific literature.

Application in Advanced Dyes and Pigments for Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Similarly, there is a lack of specific research on the application of this compound in the formulation of advanced dyes and pigments for OLEDs and solar cells. Quinoline derivatives are generally recognized for their potential in these areas due to their conjugated π-systems. google.com The fluorine and amine functionalities on the this compound scaffold could theoretically be used to tune the photophysical properties, such as absorption and emission spectra, and energy levels. However, no studies have been published that investigate these properties or the compound's performance in dye-sensitized solar cells (DSSCs) or as an emissive or host material in OLEDs. google.com

Mechanistic Studies on Cytoprotective Effects and Cellular Responses

No dedicated mechanistic studies on the cytoprotective effects or the cellular responses induced by this compound have been found in the public domain. Research on related 8-hydroxyquinoline (8-HQ) derivatives has shown that this class of compounds can exhibit a range of biological activities, including cytoprotection, often linked to their metal-chelating properties and influence on cellular pathways related to oxidative stress and neurodegenerative diseases. bldpharm.com For instance, certain 8-HQ hybrids have been investigated for their ability to inhibit β-amyloid aggregation and reduce metal-driven oxidative damage. bldpharm.com However, it is crucial to note that these findings pertain to different structural analogs and cannot be directly extrapolated to this compound without specific experimental evidence.

Exploration of Antioxidant Properties at the Molecular Level

The antioxidant potential of this compound has not been specifically evaluated in published research. The antioxidant activity of quinoline derivatives is often associated with the presence of hydroxyl or amino groups that can act as hydrogen donors to scavenge free radicals. google.com For example, studies on other amino-substituted 8-hydroxyquinolines have demonstrated potent antioxidant activity. The presence of an amine group at the 3-position of the quinoline ring in this compound suggests a theoretical potential for antioxidant capacity. However, without experimental data from assays such as the DPPH radical scavenging test, this remains speculative. google.com

While the structural features of this compound suggest its potential utility in materials science and medicinal chemistry, there is a significant gap in the scientific literature regarding its specific applications and properties. The categorization of this compound by chemical suppliers for use in OLED and electronic materials hints at its potential, but this is not yet supported by peer-reviewed research. bldpharm.com Furthermore, no studies on its cytoprotective or antioxidant activities could be retrieved. The information landscape for this particular compound is largely confined to patent literature, where it is mentioned in the context of fungicidal and microbiocidal compositions, falling outside the scope of this review. google.com Future research is necessary to elucidate the electronic, photophysical, and biological properties of this compound to validate its potential in the advanced research applications discussed herein.

Q & A

Q. What are the primary synthetic routes for 8-Fluoro-4-methylquinolin-3-amine, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves fluorination and methylation of quinoline precursors. For example:

- Nucleophilic substitution : Reacting 8-chloroquinolin-3-amine with KF in DMSO at 110°C achieves fluorination (yield: 60-70%). Methylation at the 4-position is accomplished using CH₃I/K₂CO₃ in DMF .

- Cyclization : Skraup or Doebner-Miller reactions with 3-fluoro-4-methylaniline precursors under acidic conditions yield the quinoline core. Optimization includes controlling temperature (80-100°C) and catalyst choice (e.g., Pd(OAc)₂ for Buchwald-Hartwig amination) . Purification: Column chromatography (20-50% EtOAc/hexane) or recrystallization (ethanol/water) improves purity (>95%).

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

Q. Which in vitro models are suitable for evaluating antimicrobial activity?

Standard protocols include:

- MIC assays : Against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth (24 h incubation, 37°C). Reported MIC values for analogs range 8-32 µg/mL .

- SYBR Green I fluorescence : For antimalarial screening (e.g., Plasmodium falciparum 3D7 strain), measuring IC₅₀ via fluorescence (ex/em: 485/530 nm) after 48 h drug exposure .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position) impact target selectivity in kinase inhibition?

Comparative SAR studies show:

- 8-Fluoro substitution : Enhances binding to kinase ATP pockets (e.g., EGFR, IC₅₀ = 0.8 µM vs. 5.2 µM for non-fluorinated analogs) due to electronegativity and steric effects .

- 4-Methyl group : Improves lipophilicity (logP = 2.1) and membrane permeability (Papp > 5 × 10⁻⁶ cm/s in Caco-2 assays) . Data contradiction: Some studies report reduced activity against tyrosine kinases when fluorine is moved to the 6-position, highlighting positional sensitivity .

Q. What computational strategies predict ADMET properties of derivatives?

Validated approaches include:

- Molecular docking (AutoDock Vina) : Predicts binding to CYP3A4 (∆G < -8 kcal/mol indicates inhibition risk) .

- QSAR models : Correlate ClogP (>2.5) with hepatotoxicity (accuracy >80%) .

- SwissADME : Forecasts moderate intestinal absorption (HIA = 75%) and blood-brain barrier exclusion (logBB = -1.2) .

Q. How can researchers resolve discrepancies in reported IC₅₀ values across studies?

Standardization strategies:

- Assay conditions : Use consistent cell densities (1 × 10⁶ cells/mL) and serum-free media to avoid protein-binding artifacts .

- Control compounds : Include reference drugs (e.g., chloroquine for antimalarial assays) to calibrate inter-lab variability .

- Orthogonal validation : Confirm cytotoxicity via MTT and ATP-lite assays to rule out false positives .

Q. What methodologies improve aqueous solubility for in vivo studies?

Effective approaches:

- Salt formation : Hydrochloride salts increase solubility 10-fold (e.g., 8-Fluoroquinolin-3-amine HCl: 25 mg/mL in water) .

- Nanoformulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) achieve sustained release (t½ = 12 h) .

Methodological Best Practices

Q. How to validate target engagement in cellular models?

Combine:

- CETSA (Cellular Thermal Shift Assay) : Detect target stabilization (ΔTₘ ≥ 3°C) via western blotting .

- CRISPR knockout : Confirm loss of efficacy (EC₅₀ shift ≥10-fold) in target-deficient cells .

Q. What analytical workflows address synthetic byproduct interference?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.